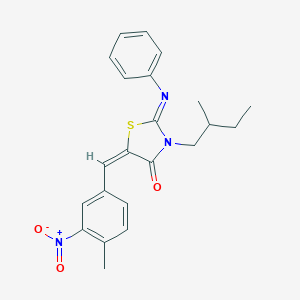![molecular formula C21H25N3O3 B297677 N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B297677.png)
N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as DAPT, is a small molecule inhibitor that has gained significant attention in the scientific community. DAPT is primarily used in research to inhibit the activity of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors.
作用機序
DAPT inhibits gamma-secretase activity by binding to the enzyme's active site and preventing the cleavage of N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and Notch receptors. This leads to the accumulation of N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and Notch receptor fragments, which can be used to study their functions. DAPT has been shown to selectively inhibit gamma-secretase activity without affecting other proteases, making it a useful tool for studying the physiological and pathological functions of N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and Notch receptors.
Biochemical and Physiological Effects:
DAPT has been shown to have several biochemical and physiological effects. Inhibition of gamma-secretase activity by DAPT leads to the accumulation of N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and Notch receptor fragments, which can be used to study their functions. DAPT has been shown to inhibit the proliferation and survival of cancer cells by blocking Notch signaling. DAPT has also been shown to have neuroprotective effects by reducing the production of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
DAPT has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. DAPT selectively inhibits gamma-secretase activity without affecting other proteases, making it a useful tool for studying the physiological and pathological functions of N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and Notch receptors. However, DAPT also has some limitations. It is a potent inhibitor of gamma-secretase activity, which can lead to the accumulation of toxic N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and Notch receptor fragments. DAPT can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of DAPT in scientific research. DAPT can be used to investigate the physiological and pathological functions of N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and Notch receptors in different cellular contexts. DAPT can also be used to study the role of gamma-secretase in other cellular processes, such as autophagy and lipid metabolism. Moreover, the development of more selective gamma-secretase inhibitors based on the structure of DAPT may lead to the discovery of novel therapeutic targets for the treatment of Alzheimer's disease and other neurodegenerative disorders.
合成法
The synthesis of DAPT involves several steps, including the condensation of 4-(dimethylamino)benzaldehyde with 4-ethoxybenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with pyrrolidine-3-carboxylic acid to form DAPT. The final product is purified using column chromatography and recrystallization.
科学的研究の応用
DAPT is widely used in scientific research to inhibit gamma-secretase activity. Gamma-secretase plays a crucial role in the processing of N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and Notch receptors, which are involved in several cellular processes, including neuronal development, differentiation, and survival. Inhibition of gamma-secretase activity by DAPT leads to the accumulation of N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and Notch receptor fragments, which can be used to study their physiological and pathological functions. DAPT has been used in several studies to investigate the role of Notch signaling in cancer, Alzheimer's disease, and other neurodegenerative disorders.
特性
製品名 |
N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C21H25N3O3 |
分子量 |
367.4 g/mol |
IUPAC名 |
N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H25N3O3/c1-4-27-19-11-9-18(10-12-19)24-14-15(13-20(24)25)21(26)22-16-5-7-17(8-6-16)23(2)3/h5-12,15H,4,13-14H2,1-3H3,(H,22,26) |
InChIキー |
RGCDQVMLUOLHBW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)
![Methyl 4-({2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297608.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)

![methyl 4-{[(2E,5E)-5-(2,3-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297612.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(2-methylbenzylidene)hydrazino]-2-oxoethyl}propanamide](/img/structure/B297615.png)